molecular formula C18H18N2O4 B13145068 1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione CAS No. 33304-49-3

1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione

Cat. No.: B13145068
CAS No.: 33304-49-3
M. Wt: 326.3 g/mol
InChI Key: IVMIFPLZSYYWNV-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione can be synthesized through the functionalization of 1,4-diaminoanthraquinoneThis can be achieved through nucleophilic substitution reactions using ethoxyethanol under controlled conditions .

Industrial Production Methods

The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different electrochemical and photophysical properties .

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione involves its redox properties. The compound can undergo reversible redox reactions, making it suitable for applications in energy storage systems like redox flow batteries. In biological systems, it can interact with cellular proteins and DNA, potentially inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione is unique due to its enhanced solubility in polar organic solvents and its ability to undergo multiple reversible redox reactions. These properties make it particularly suitable for use in advanced electrochemical systems and as a versatile compound in scientific research .

Properties

CAS No.

33304-49-3

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

1,4-diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O4/c1-2-23-7-8-24-13-9-12(19)14-15(16(13)20)18(22)11-6-4-3-5-10(11)17(14)21/h3-6,9H,2,7-8,19-20H2,1H3

InChI Key

IVMIFPLZSYYWNV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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